molecular formula C7H8N2O B8738269 N-(4-pyridylmethyl)formamide

N-(4-pyridylmethyl)formamide

Cat. No.: B8738269
M. Wt: 136.15 g/mol
InChI Key: WKVQQJHHRBWOGO-UHFFFAOYSA-N
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Description

N-(4-Pyridylmethyl)formamide is a formamide derivative featuring a pyridylmethyl group attached to the nitrogen atom of the formamide functional group.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)formamide

InChI

InChI=1S/C7H8N2O/c10-6-9-5-7-1-3-8-4-2-7/h1-4,6H,5H2,(H,9,10)

InChI Key

WKVQQJHHRBWOGO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Bioactivity of Formamide Derivatives
Compound Name Substituent Biological Activity Source Organism/Origin Reference
N-(4-Hydroxystyryl)formamide (Z/E) 4-Hydroxystyryl Antibacterial (E. coli, S. aureus) Penicillium chrysogenum
Xanthocillin X Diphenylacetylene Potent inhibition of Gram-negative pathogens Antarctic Penicillium
N-(4-Methylphenyl)formamide 4-Methylphenyl Phase transition behavior under thermal conditions Synthetic
N-(4-Formamidophenyl)formamide 4-Formamidophenyl High melting point (211°C) Synthetic

Key Observations :

  • Antibacterial Activity: Hydroxyphenyl-substituted formamides (e.g., N-(4-hydroxystyryl)formamide) show activity against Gram-positive and Gram-negative bacteria, likely due to the hydroxyl group enhancing membrane penetration . In contrast, xanthocillins (non-formamide diphenylacetylenes) exhibit stronger Gram-negative inhibition, suggesting substituent size and rigidity influence target specificity .

Physicochemical Properties

Substituents significantly impact melting points, solubility, and phase behavior:

Table 2: Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Property Reference
N-(4-Pyridylmethyl)formamide* C₇H₇N₂O 135.15 Not reported Predicted high polarity -
N-(4-Methylphenyl)formamide C₈H₉NO 135.16 Not reported Thermal phase transitions
N-(4-Formamidophenyl)formamide C₈H₈N₂O₂ 164.16 211 High thermal stability
N-(4-Hydroxystyryl)formamide C₉H₉NO₂ 163.18 Not reported Moderate aqueous solubility

Key Observations :

  • Thermal Stability: N-(4-Formamidophenyl)formamide’s high melting point (211°C) suggests strong intermolecular hydrogen bonding, a feature less pronounced in alkyl-substituted analogs like N-(4-Methylphenyl)formamide .

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